molecular formula C12H13NO2 B13319678 4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid

4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid

Cat. No.: B13319678
M. Wt: 203.24 g/mol
InChI Key: HJWQLUMYNRZFJZ-UHFFFAOYSA-N
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Description

4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid is an organic compound that features a benzene ring substituted with a carboxylic acid group, a methyl group, and an amino group linked to a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid can be achieved through a multi-step process. One common method involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Formation of Intermediate: The carboxylic acid group is protected, and the methyl group is brominated to form 4-bromo-2-methylbenzoic acid.

    Substitution Reaction: The bromine atom is then substituted with an amino group linked to a butynyl chain through a nucleophilic substitution reaction.

    Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-[(But-3-yn-2-yl)amino]-2-methylbenzaldehyde or this compound.

    Reduction: Formation of 4-[(But-3-en-2-yl)amino]-2-methylbenzoic acid or 4-[(But-3-yl)amino]-2-methylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The butynyl chain and amino group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid
  • 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid
  • 4-[(But-3-en-2-yl)amino]-2-methylbenzoic acid

Uniqueness

4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(but-3-yn-2-ylamino)-2-methylbenzoic acid

InChI

InChI=1S/C12H13NO2/c1-4-9(3)13-10-5-6-11(12(14)15)8(2)7-10/h1,5-7,9,13H,2-3H3,(H,14,15)

InChI Key

HJWQLUMYNRZFJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(C)C#C)C(=O)O

Origin of Product

United States

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